molecular formula C8H6N2O B1361358 2-Phenyl-1,3,4-oxadiazole CAS No. 825-56-9

2-Phenyl-1,3,4-oxadiazole

Cat. No. B1361358
CAS RN: 825-56-9
M. Wt: 146.15 g/mol
InChI Key: ZEOMRHKTIYBETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,3,4-oxadiazole is a compound with the molecular formula C8H6N2O . It is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . This compound is often used in medicinal chemistry due to its diverse biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 2-Phenyl-1,3,4-oxadiazole, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3,4-oxadiazole has been established using UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The InChIKey of the compound is ZEOMRHKTIYBETG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-Phenyl-1,3,4-oxadiazole is 146.15 g/mol . It has a topological polar surface area of 38.9 Ų . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity .

Scientific Research Applications

Antimicrobial Applications

2-Phenyl-1,3,4-oxadiazole derivatives have shown promise in antimicrobial applications. For instance, a series of compounds containing 2-phenyl-1,3,4-oxadiazole were synthesized and exhibited significant activity against various microbial species. This suggests potential for these compounds in combating microbial infections (Gul et al., 2017).

Analgesic and Anti-Inflammatory Properties

Compounds based on 2-phenyl-1,3,4-oxadiazole have been investigated for their analgesic and anti-inflammatory properties. Molecular docking studies targeting cyclooxygenase-2 enzyme indicate that these compounds could be effective COX-2 inhibitors, offering potential for pain relief and inflammation reduction (Bala et al., 2013).

Optical and Electronic Applications

These compounds are also notable in the field of optics and electronics. For example, derivatives containing an imidazole unit have been synthesized, showing distinct optical properties like fluorescence emission, making them candidates for application in optoelectronic devices (Yan et al., 2010).

Sensing Applications

2-Phenyl-1,3,4-oxadiazole derivatives have been used in developing selective chemosensors. These sensors have high selectivity for certain anions, which can be applied in environmental monitoring and chemical analysis (Tong et al., 2003).

Electronic Material Applications

In the realm of electronic materials, these derivatives have been incorporated into novel polymers for use in light-emitting diodes (LEDs). Their electronic properties make them suitable for enhancing the performance of organic LEDs (Zhang et al., 2011).

Radioiodination

The 1,3,4-oxadiazole moiety, including 2-phenyl-1,3,4-oxadiazole, has been used in radioiodination processes, indicating its potential in radiopharmaceutical applications (Heindel et al., 1985).

Synthesis and Material Science

These compounds are also significant in material science and synthetic chemistry. Studies have focused on developing eco-friendly and efficient synthetic methods for these derivatives, highlighting their importance in green chemistry (Zhu et al., 2015).

Future Directions

The future directions for 2-Phenyl-1,3,4-oxadiazole and related compounds involve further exploration of their biological activities and potential applications in medicine and agriculture . New methods of obtaining complex structures containing oxadiazole rings are also being sought .

properties

IUPAC Name

2-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOMRHKTIYBETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231799
Record name 1,3,4-Oxadiazole, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3,4-oxadiazole

CAS RN

825-56-9
Record name 5-Phenyl-1,3,4-Oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 825-56-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Oxadiazole, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acetyl-Leu-Leu-OH (133 mg) and arginine (Mtr) -N-methyl-N-methoxy amide (200 mg) were dissolved in 10 mL of DMF and were treated with 243 uL of DIEA and 212 mg of HBTU. The reaction stirred at room temperature for 15 hours and was worked up according to method A. Drying over Na2SO4, rotary evaporation of the solvent and flash chromatography on silica gel (50% acetone in hexane) provided 270 mg of the title compound as a foam.
Name
Acetyl-Leu-Leu-OH
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-N-methoxy amide
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
243 μL
Type
reactant
Reaction Step Two
Name
Quantity
212 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzoic acid methyl ester (1.01 g, 7.34 mmol) and hydrazine monohydrate (10 mL) were dissolved in EtOH (20 mL) then heated in a sealed tube to 80° C. for 23 hours. The reaction was allowed to cool and then triethylorthoformate (25 mL) and p-toluenesulfonic acid (0.100 g, 0.526 mmol) were added, the tube was re-sealed, and the reaction was heated to 120° C. for 26 hours. The reaction mixture was then submitted to standard aqueous workup and purified on silica gel (0-70% EtOAc in hexanes) to afford the title compound.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetyl-L-leucyl-L-leucyl-arginine(Mtr) (N-methyl)-(N-Methoxy)-amide: Acetyl-Leu-Leu-OH (133 mg) and arginine (Mtr)-N-methyl-N-methoxy amide (200 mg) were dissolved in 10 mL of DMF and were treated with 243 uL of DIEA and 212 mg of HBTU. The reaction stirred at room temperature for 15 hours and was worked up according to method A. Drying over Na2SO4, rotary evaporation of the solvent and flash chromatography on silica gel (50% acetone in hexane) provided 270 mg of the title compound as a foam.
[Compound]
Name
Acetyl-L-leucyl-L-leucyl-arginine(Mtr) (N-methyl)-(N-Methoxy)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Acetyl-Leu-Leu-OH
Quantity
133 mg
Type
reactant
Reaction Step One
[Compound]
Name
arginine (Mtr)-N-methyl-N-methoxy amide
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
243 μL
Type
reactant
Reaction Step Two
Name
Quantity
212 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of the benzoic hydrazide (22.5 g, 165 mmol), triethylorthoformate (150 mL) and p-toluenesulfonic acid (300 mg) was heated at 120° C. for 12 h. Excess triethylorthoformate was removed under vacuum and the residue was purified by silica gel column chromatography to produce 2-phenyl-[1.3.4]-oxadiazole (14.5 g).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-Phenyl-1,3,4-oxadiazole
Reactant of Route 4
2-Phenyl-1,3,4-oxadiazole
Reactant of Route 5
2-Phenyl-1,3,4-oxadiazole
Reactant of Route 6
2-Phenyl-1,3,4-oxadiazole

Citations

For This Compound
352
Citations
X Zhang, Y Lin, J Zhang, S Cao - RSC Advances, 2015 - pubs.rsc.org
Base-mediated direct fluoroalkenylation of 2-phenyl-1,3,4-oxadiazole, benzothiazole and benzoxazole with gem -difluoroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13761B …
Number of citations: 38 pubs.rsc.org
MA Reddy, A Thomas, K Srinivas, VJ Rao… - Journal of Materials …, 2009 - pubs.rsc.org
With a general aim to make anthracene derivatives multifunctional (n-type emitter) and also study their suitability as electron transport layers for organic light emitting diodes (OLED), …
Number of citations: 53 pubs.rsc.org
MP Hutt, EF Elslager, LM Werbel - Journal of Heterocyclic …, 1970 - Wiley Online Library
An investigation of hybrids of 2,5‐dimethyl‐1,3,4‐oxadiazole (I) and α,α,α,α',α',α'‐hexachloro‐p‐xylene (Hetol®) (II) as potential antimalarial agents led to the synthesis of representative …
Number of citations: 64 onlinelibrary.wiley.com
NJ Xiang, TH Lee, ML Gong, KL Tong, SK So… - Synthetic metals, 2006 - Elsevier
A series of donor–acceptor type ambipolar electroluminescence dyes with the general structure PQ(OXD) n T (where n=1, 2 and 3) were prepared, in which PQ is 2-phenylquinoline, T …
Number of citations: 20 www.sciencedirect.com
H Kumar, SA Javed, SA Khan, M Amir - European Journal of Medicinal …, 2008 - Elsevier
A series of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid were synthesized in order to obtain new compounds with potential anti-…
Number of citations: 318 www.sciencedirect.com
G Bouchoux, Y Hoppilliard, M Golfier… - Organic Mass …, 1981 - Wiley Online Library
The fragmentation mechanism for loss of XCY (X and Y = O or S) from 2‐phenyl‐1‐3‐4‐oxadiazole‐5‐one and related sulfur‐containing compounds begins with the breaking of the …
A Hetzheim, K Möckel - Advances in heterocyclic chemistry, 1967 - Elsevier
Publisher Summary This chapter introduces the chemistry of the 1,3,4-oxadiazoles. The 1,3,4-oxadiazoles have large number of applications in diverse areas—for example, in drug …
Number of citations: 112 www.sciencedirect.com
A Kumar, P Tyagi, MA Reddy, G Mallesham… - RSC Advances, 2014 - pubs.rsc.org
In this work, we present a detailed analysis on electron transport studies of 9,10-bis(2-phenyl-1,3,4-oxadiazole) derivatives of anthracene (OXD-PH, OXD-PTOL and OXD-OTOL). The …
Number of citations: 6 pubs.rsc.org
N Yamada, Y Kataoka, T Nagami, S Hong… - Journal of Pesticide …, 2004 - jstage.jst.go.jp
A series of 5-aryl-1, 3, 4-oxadiazole-2-thiols was found to inhibit trans-cinnamate 4-hydroxylase (C4H) from Populus kitakamiensis, which was expressed in yeast. 5-Phenyl-1, 3, 4-…
Number of citations: 18 www.jstage.jst.go.jp
C Gopi, MD Dhanaraju, VG Sastry - Glob. J. Pharmacol, 2015 - researchgate.net
In the present study a series of 5-(benzotriazole 1-yl-methyl)-2-phenyl-1, 3, 4-oxadiazole azo derivatives were prepared from benzotriazole and ethyl chloro acetate through an effective …
Number of citations: 6 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.